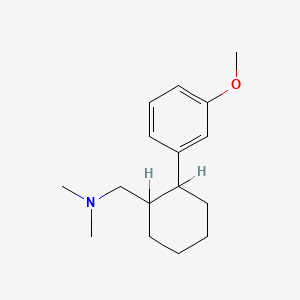

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-N,N-dimethyl-

Cat. No. B8575599

Key on ui cas rn:

73806-39-0

M. Wt: 247.38 g/mol

InChI Key: VTXTVLAQPBIPPF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08058476B2

Procedure details

125 g (440 mmole) of the precursor 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethaneamine and 500 ml of hydrobromic acid (47%, in water) were introduced together into a single necked flask and stirred under reflux for 2 hours using a magnetic stirrer. After conclusion of the reaction, the hydrogen bromide was distilled off by applying a vacuum (water-jet pump). The distillation residue was added to 250 ml water, and the suspension was covered with a layer of 1000 ml ethyl acetate. The pH of the reaction mixture was adjusted to pH 8 with aqueous sodium-hydroxide solution (c=32% w/w), accompanied by cooling of the reaction mixture with ice. Organic and aqueous phases were separated, the aqueous phase was extracted three times with 350 ml portions of ethyl acetate. In the process, the pH value was monitored and maintained at a value of at least pH 8 using aqueous sodium-hydroxide solution (c=32% w/w). The mixture was extracted two more times with 150 ml portions of ethyl acetate, and the organic phase was dried with MgSO4. The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar). The yield of crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol amounted to 101 g. The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone and stirred until the light-brown material solidified. Subsequently the material was filtered out by suction and washed with a little diethyl ether. The yield amounted to 48%, relative to the quantity of crude product employed.

Quantity

125 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[CH2:15][N:16]([CH3:18])[CH3:17])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:18][N:16]([CH2:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1)C1C(CCCC1)CN(C)C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

Br

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After conclusion of the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the hydrogen bromide was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The distillation residue was added to 250 ml water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling of the reaction mixture with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Organic and aqueous phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted three times with 350 ml portions of ethyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at a value of at least pH 8

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted two more times with 150 ml portions of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic phase was dried with MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred until the light-brown material

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Subsequently the material was filtered out by suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a little diethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(C)CC1C(CCCC1)C=1C=C(C=CC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08058476B2

Procedure details

125 g (440 mmole) of the precursor 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethaneamine and 500 ml of hydrobromic acid (47%, in water) were introduced together into a single necked flask and stirred under reflux for 2 hours using a magnetic stirrer. After conclusion of the reaction, the hydrogen bromide was distilled off by applying a vacuum (water-jet pump). The distillation residue was added to 250 ml water, and the suspension was covered with a layer of 1000 ml ethyl acetate. The pH of the reaction mixture was adjusted to pH 8 with aqueous sodium-hydroxide solution (c=32% w/w), accompanied by cooling of the reaction mixture with ice. Organic and aqueous phases were separated, the aqueous phase was extracted three times with 350 ml portions of ethyl acetate. In the process, the pH value was monitored and maintained at a value of at least pH 8 using aqueous sodium-hydroxide solution (c=32% w/w). The mixture was extracted two more times with 150 ml portions of ethyl acetate, and the organic phase was dried with MgSO4. The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar). The yield of crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol amounted to 101 g. The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone and stirred until the light-brown material solidified. Subsequently the material was filtered out by suction and washed with a little diethyl ether. The yield amounted to 48%, relative to the quantity of crude product employed.

Quantity

125 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[CH2:15][N:16]([CH3:18])[CH3:17])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:18][N:16]([CH2:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1)C1C(CCCC1)CN(C)C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

Br

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After conclusion of the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the hydrogen bromide was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The distillation residue was added to 250 ml water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling of the reaction mixture with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Organic and aqueous phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted three times with 350 ml portions of ethyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at a value of at least pH 8

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted two more times with 150 ml portions of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic phase was dried with MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred until the light-brown material

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Subsequently the material was filtered out by suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a little diethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(C)CC1C(CCCC1)C=1C=C(C=CC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |